3-Ethylaniline
Overview
Description
3-Ethylaniline is a compound with the molecular formula C8H11N . It acts as a reagent in the design, synthesis, and biological evaluation of thienopyrimidine hydroxamic acid-based derivatives as structurally novel histone deacetylase (HDAC) inhibitors .
Synthesis Analysis
In one study, ten novel 3-ethylaniline hybrid imino-thiazolidinones were synthesized and characterized by FTIR, NMR (1 H, 13 C), and mass spectrometry . The synthesis was carried out by diethyl but-2-ynedioate cyclization and different acyl thiourea substitutions of 3-ethyl amine .Molecular Structure Analysis
The molecular structure of 3-Ethylaniline is represented by the formula C8H11N . The InChI representation of the molecule isInChI=1S/C8H11N/c1-2-7-4-3-5-8 (9)6-7/h3-6H,2,9H2,1H3
. Chemical Reactions Analysis
3-Ethylaniline is involved in various chemical reactions. For instance, it is used in the synthesis of novel 3-ethylaniline hybrid imino-thiazolidinones . The synthesis involves diethyl but-2-ynedioate cyclization and different acyl thiourea substitutions of 3-ethyl amine .Physical And Chemical Properties Analysis
3-Ethylaniline has a molecular weight of 121.18 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The exact mass of 3-Ethylaniline is 121.089149355 g/mol .Scientific Research Applications
Antifungal Applications in Agriculture
3-Ethylaniline has been studied for its potential as a biofumigant in agriculture. In a study by Chaouachi et al. (2022), N-Ethylaniline, a compound related to 3-Ethylaniline, showed effective antifungal activity against phytopathogenic fungi. It was found to inhibit mycelial growth in various fungal strains and significantly reduced infections in tomato and lemon fruits, suggesting its use as an eco-friendly alternative to chemical pesticides (Chaouachi et al., 2022).
Structural Studies and Spectroscopy
The molecular structure of ethylanilines has been explored using Fourier-transform microwave spectroscopy. A study by Wang et al. (2020) on ortho-, meta-, and para-ethylaniline provided insights into the influence of the ethyl substituent on the structure of the amino group communicated through the phenyl ring. This research contributes to a better understanding of the molecular behavior of such compounds (Wang et al., 2020).
Corrosion Protection in Materials Science
Poly(o-ethylaniline) coatings have been developed for corrosion protection in materials like stainless steel. Chaudhari et al. (2007) reported that these coatings offer excellent protection against localized and general corrosion, significantly improving the durability of the material. This application is crucial for extending the life of materials used in harsh environments (Chaudhari et al., 2007).
Chemical Synthesis and Catalysis
3-Ethylaniline plays a role in the synthesis of various chemical compounds. Narayanan and Deshpande (2000) discussed its importance as an intermediate in the synthesis of dyes and as a co-catalyst in polymerization reactions. The study emphasizes the significance of 3-Ethylaniline in industrial chemical processes (Narayanan & Deshpande, 2000).
Polymer Science and Conductivity
3-Ethylaniline has been used in the synthesis of conducting polymers. Research by Lin and Yang (2005) focused on the synthesis and characterization of ethyl and ethoxy substituted polyaniline complexes. These complexes demonstrate electrical conductivity and potential applications in electronics and materials science (Lin & Yang, 2005).
Safety And Hazards
3-Ethylaniline may cause damage to organs . It is toxic if swallowed, inhaled, or in contact with skin . Personal protective equipment should be used and dust formation, breathing mist, gas, or vapors should be avoided .
Relevant Papers The retrieved papers discuss the synthesis of 3-ethylaniline hybrid imino-thiazolidinones and the use of 3-Ethylaniline as a reagent in the design, synthesis, and biological evaluation of thienopyrimidine hydroxamic acid-based derivatives .
properties
IUPAC Name |
3-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-7-4-3-5-8(9)6-7/h3-6H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKPQMFZCBTTAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051434 | |
Record name | 3-Ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylaniline | |
CAS RN |
587-02-0 | |
Record name | 3-Ethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5U3OQY77O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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